2-(2-Bromophenoxy)acetaldehyde
Description
2-(2-Bromophenoxy)acetaldehyde is an organic compound characterized by a bromine-substituted phenoxy group attached to an acetaldehyde moiety. Its molecular formula is C₈H₇BrO₂, with a molecular weight of approximately 215.05 g/mol. The compound features a bromine atom in the ortho position of the phenoxy ring, which significantly influences its electronic properties and reactivity. The aldehyde functional group (-CHO) renders it highly reactive in nucleophilic addition and oxidation-reduction reactions.
Properties
Molecular Formula |
C8H7BrO2 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
2-(2-bromophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2 |
InChI Key |
JRBLOLGIMXJCHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)acetaldehyde typically involves the bromination of phenoxyacetaldehyde. One common method is the reaction of phenoxyacetaldehyde with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(2-Bromophenoxy)acetic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 2-(2-Bromophenoxy)ethanol using reducing agents like sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Bromophenoxy)acetic acid.
Reduction: 2-(2-Bromophenoxy)ethanol.
Substitution: Various substituted phenoxyacetaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromophenoxy)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)acetaldehyde involves its interaction with various molecular targets. For example, in biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and biological activity of 2-(2-Bromophenoxy)acetaldehyde are best understood through comparison with structurally related compounds. Key differences arise from substituent type, position, and functional groups. Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
| Compound Name | Substituent(s) | Functional Group | Key Properties/Reactivity | Biological Activity/Applications | References |
|---|---|---|---|---|---|
| This compound | Br (ortho-phenoxy) | Aldehyde | High electrophilicity; participates in nucleophilic substitutions | Lower mutagenicity vs. Cl-substituted analogs | |
| 2-(4-Bromophenoxy)acetaldehyde | Br (para-phenoxy) | Aldehyde | Altered electronic effects due to para substitution | Varied pharmacological receptor binding | |
| 2-(2-Chlorophenoxy)acetaldehyde | Cl (ortho-phenoxy) | Aldehyde | Higher reactivity toward nucleophiles (vs. Br) | Higher mutagenicity | |
| 2-(2-Fluorophenoxy)acetaldehyde | F (ortho-phenoxy) | Aldehyde | Strong electron-withdrawing effects; altered solubility | Distinct enzyme inhibition profiles | |
| 2-(2-Methylphenoxy)acetaldehyde | CH₃ (ortho-phenoxy) | Aldehyde | Steric hindrance reduces reactivity; increased hydrophobicity | Lower toxicity | |
| 2-(3-Bromophenyl)acetaldehyde | Br (meta-phenyl) | Aldehyde | Different steric and electronic effects vs. ortho isomers | Enhanced binding to metabolic enzymes | |
| 2-(4-Fluorophenoxy)acetaldehyde | F (para-phenoxy) | Aldehyde | Improved stability due to para fluorine substitution | Used in antimicrobial agent synthesis |
Key Findings from Comparative Studies
Substituent Position: Ortho-substituted bromine in this compound enhances electrophilicity at the aldehyde group compared to para-substituted analogs, making it more reactive in nucleophilic additions . Meta-substituted bromine (e.g., 2-(3-Bromophenyl)acetaldehyde) alters steric interactions, leading to distinct binding affinities in biological systems .
Halogen Effects: Bromine’s larger atomic size and polarizability compared to chlorine or fluorine increase the compound’s stability in nucleophilic substitution reactions. However, chlorine analogs exhibit higher mutagenicity due to stronger electrophilic character . Fluorine’s electron-withdrawing nature in 2-(2-Fluorophenoxy)acetaldehyde reduces electron density at the aldehyde group, diminishing its reactivity but improving solubility in polar solvents .
Functional Group Modifications: Replacement of the aldehyde group with a carboxylic acid (e.g., 2-(4-Bromophenoxy)acetic acid) eliminates electrophilic reactivity but enhances hydrogen-bonding capabilities, broadening applications in agrochemicals . Methyl or methoxy substituents (e.g., 2-(2-Methylphenoxy)acetaldehyde) reduce toxicity but limit synthetic utility due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
